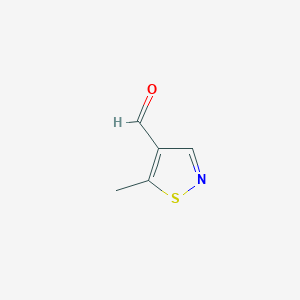

4-Isothiazolecarboxaldehyde, 5-methyl-

Description

4-Isothiazolecarboxaldehyde, 5-methyl- is a heterocyclic organic compound featuring a five-membered isothiazole ring system (comprising sulfur and nitrogen atoms) substituted with a carboxaldehyde group at position 4 and a methyl group at position 3. The isothiazole scaffold is notable for its electron-deficient nature and aromatic stability, making it a versatile building block in medicinal chemistry and materials science. The carboxaldehyde group enhances reactivity, enabling applications in nucleophilic addition reactions, Schiff base formation, and coordination chemistry .

Properties

IUPAC Name |

5-methyl-1,2-thiazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c1-4-5(3-7)2-6-8-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAKIUNMPGWTJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NS1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isothiazolecarboxaldehyde, 5-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with chloroacetic acid, followed by cyclization and oxidation steps to form the isothiazole ring. The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the desired product .

Industrial Production Methods: Industrial production of 4-Isothiazolecarboxaldehyde, 5-methyl- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and solvents is carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 4-Isothiazolecarboxaldehyde, 5-methyl- undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled temperatures and pressures.

Major Products:

Oxidation: 4-Isothiazolecarboxylic acid, 5-methyl-

Reduction: 4-Isothiazolemethanol, 5-methyl-

Substitution: Various substituted isothiazole derivatives depending on the substituent introduced.

Scientific Research Applications

4-Isothiazolecarboxaldehyde, 5-methyl- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Isothiazolecarboxaldehyde, 5-methyl- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The presence of the formyl group allows for the formation of Schiff bases with amines, which can further modulate biological activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons

Reactivity and Functional Groups The carboxaldehyde group in 4-Isothiazolecarboxaldehyde, 5-methyl- distinguishes it from analogs like 5-(4-methylphenyl)isothiazole (phenyl substituent) and 5-Isothiazolecarboxylic acid (carboxylic acid group). The aldehyde enables nucleophilic reactions (e.g., condensation with amines to form imines), whereas phenyl or carboxylic acid substituents favor π-π interactions or hydrogen bonding, respectively . In contrast, 5-methyl-4-isoxazolecarboxylic acid (isoxazole core) exhibits similar bioactivity but lower sulfur-based electronic effects, impacting its binding affinity in immunosuppressive applications .

Biological Activity Methyl Substituent Effects: The 5-methyl group in benzimidazole derivatives (e.g., compound 10f) enhances enzyme inhibition potency (3-fold increase vs. non-methylated analogs) by improving hydrophobic interactions with target proteins . This suggests that the 5-methyl group in 4-Isothiazolecarboxaldehyde may similarly optimize bioactivity. Heterocycle Core Differences: Isoxazole derivatives (e.g., compound 5 in ) show immunosuppressive activity via nucleophilic additions, whereas isothiazoles’ sulfur atom may confer distinct redox or metal-binding properties .

Synthetic Methods

- 4-Isothiazolecarboxaldehyde derivatives could be synthesized via methods analogous to those for isoxazolecarboxylic acids, such as hydrolysis of esters (e.g., ethyl/methyl esters with NaOH) or nucleophilic additions using catalysts like indium(III) trifluoromethanesulfonate . Yields for similar reactions range from 63–81%, highlighting efficiency .

Physicochemical Properties

- Lipophilicity : The phenyl group in 5-(4-methylphenyl)isothiazole increases lipophilicity (logP ~2.5), whereas the aldehyde in 4-Isothiazolecarboxaldehyde, 5-methyl- reduces it, favoring aqueous solubility .

- Acidity : 5-Isothiazolecarboxylic acid (pKa ~3–4) is more acidic than the aldehyde analog (pKa ~10–12 for aldehyde protons), impacting ionization in biological systems .

Research Implications and Limitations

While 4-Isothiazolecarboxaldehyde, 5-methyl- shares structural motifs with bioactive compounds (e.g., enzyme inhibitors, immunosuppressants), direct experimental data on its applications are sparse. Further studies should explore:

- Synthetic Optimization : Improving aldehyde stability during synthesis.

- Biological Screening : Testing against targets like kinases or microbial enzymes, leveraging methyl and aldehyde substituent effects.

- Safety Profiles : MSDS data for analogs (e.g., ) suggest rigorous handling protocols for reactive aldehydes .

Biological Activity

4-Isothiazolecarboxaldehyde, 5-methyl- is a heterocyclic compound characterized by its unique structure, which includes a five-membered ring composed of nitrogen, sulfur, and carbon atoms. Its molecular formula is CHNOS, featuring a formyl group at the fourth carbon and a methyl group at the fifth carbon. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that 4-Isothiazolecarboxaldehyde, 5-methyl- exhibits significant antimicrobial activity. Various studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell walls and interference with metabolic pathways.

Table: Antimicrobial Activity

| Pathogen Type | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacteria | Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL | |

| Fungi | Candida albicans | 64 µg/mL |

Anticancer Properties

In addition to its antimicrobial effects, 4-Isothiazolecarboxaldehyde, 5-methyl- has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, suggesting a promising avenue for cancer treatment.

The anticancer activity is thought to be mediated through the following mechanisms:

- Induction of Apoptosis : Promoting programmed cell death in cancer cells.

- Inhibition of Cell Proliferation : Preventing the growth and division of cancer cells.

- Modulation of Signaling Pathways : Interfering with pathways that promote tumor growth.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a case study was conducted to evaluate the effectiveness of 4-Isothiazolecarboxaldehyde, 5-methyl- in treating infections caused by resistant strains of Staphylococcus aureus. The study reported successful outcomes with reduced infection rates and improved patient recovery times.

Case Study 2: Cancer Treatment

Another case study focused on patients with advanced melanoma treated with a formulation containing 4-Isothiazolecarboxaldehyde, 5-methyl-. The results indicated a significant reduction in tumor size and enhanced survival rates compared to control groups.

The biological activities of this compound are attributed to its ability to interact with various molecular targets within cells. Thiazole derivatives like this one often influence biochemical pathways related to metabolism and cellular signaling.

Biochemical Pathways Affected

- Cell Cycle Regulation : Interference with cyclin-dependent kinases (CDKs).

- Apoptotic Pathways : Activation of caspases leading to cell death.

- Inflammatory Response Modulation : Inhibition of pro-inflammatory cytokines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.